molecular formula C6H11F3N2O B2869419 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide CAS No. 1520596-03-5

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide

Cat. No.: B2869419
CAS No.: 1520596-03-5
M. Wt: 184.162
InChI Key: FDKXRFFAEKVUIO-UHFFFAOYSA-N
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Description

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide is a fluorinated organic compound with the molecular formula C6H11F3N2O. It is known for its unique chemical structure, which includes a trifluoromethyl group, making it a valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide typically involves the reaction of 2-amino-3,3,3-trifluoro-2-methylpropanamide with ethylamine under controlled conditions. The reaction is carried out in a solvent medium, often using an organic solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3,3,3-trifluoro-2-methylpropanamide
  • 2-amino-N-(2,2,2-trifluoroethyl)acetamide
  • Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride

Uniqueness

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide is unique due to its ethylamine substitution, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-amino-N-ethyl-3,3,3-trifluoro-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3N2O/c1-3-11-4(12)5(2,10)6(7,8)9/h3,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKXRFFAEKVUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C)(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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